[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid typically involves the phosphorylation of D-mannose. One common method is the reaction of D-mannose with phosphoric acid in the presence of a catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing high yields of the compound through metabolic engineering and optimization of fermentation conditions . The product is then extracted and purified using advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is essential in studying carbohydrate metabolism and glycosylation pathways.
Medicine: It is used in the development of therapeutic agents for metabolic disorders and as a diagnostic marker for certain diseases.
Mechanism of Action
[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid exerts its effects through its role in carbohydrate metabolism. It acts as a substrate for various enzymes involved in glycosylation and energy production pathways. The compound is phosphorylated by specific kinases, leading to the formation of high-energy intermediates that drive various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- D-glucose 6-phosphate
- D-fructose 6-phosphate
- D-galactose 6-phosphate
Uniqueness
[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid is unique due to its specific role in mannose metabolism and its involvement in glycosylation processes. Unlike other phosphorylated sugars, it is specifically recognized by mannose-specific enzymes and pathways, making it a critical component in the biosynthesis of glycoproteins and glycolipids .
Properties
Molecular Formula |
C6H13O9P |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5+,6?/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-WHZQZERISA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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